[4-(2-Furyl)phenyl]methanol

Catalog No.
S760713
CAS No.
17920-85-3
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-Furyl)phenyl]methanol

CAS Number

17920-85-3

Product Name

[4-(2-Furyl)phenyl]methanol

IUPAC Name

[4-(furan-2-yl)phenyl]methanol

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2

InChI Key

IKZLKNNNCKXCKP-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC=C(C=C2)CO

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CO

[4-(2-Furyl)phenyl]methanol, also known as 2-furyl(phenyl)methanol, is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_2. It features a furan ring substituted with a phenyl group and a hydroxymethyl group, making it structurally interesting for various applications in organic chemistry and medicinal chemistry. The compound is characterized by its aromatic properties and the presence of both a furan and a phenyl moiety, which contribute to its unique chemical behavior and potential biological activities.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The compound can be reduced to yield various alcohol derivatives.
  • Condensation Reactions: It can participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.
  • Photo

Research indicates that [4-(2-Furyl)phenyl]methanol exhibits notable biological activities. It has been studied for its potential as an antitumor agent, showing cytotoxic effects against certain cancer cell lines. Additionally, its furan moiety is known to possess anti-inflammatory properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing [4-(2-Furyl)phenyl]methanol:

  • Friedel-Crafts Alkylation: This method involves the reaction of furan with benzyl chloride in the presence of a Lewis acid catalyst, yielding [4-(2-Furyl)phenyl]methanol as a product.
  • Grignard Reaction: A Grignard reagent derived from furan can react with benzaldehyde followed by hydrolysis to produce the desired alcohol.
  • Reduction of Furan Derivatives: Starting from substituted furans, reduction processes can yield [4-(2-Furyl)phenyl]methanol through various catalytic or non-catalytic methods .

[4-(2-Furyl)phenyl]methanol has several applications across different fields:

  • Pharmaceuticals: Its potential antitumor and anti-inflammatory properties make it a candidate for drug development.
  • Flavoring Agents: The compound is also explored in the food industry for its flavoring properties due to its unique aromatic profile.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies have investigated the interactions of [4-(2-Furyl)phenyl]methanol with various biological systems. These include:

  • Enzyme Inhibition Studies: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its biological activity.
  • Binding Studies: Research has focused on how [4-(2-Furyl)phenyl]methanol binds to specific receptors or proteins, elucidating its mechanism of action at a molecular level .

Several compounds share structural similarities with [4-(2-Furyl)phenyl]methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-Furyl(phenyl)methanolFuran ring + phenolic structureExhibits distinct flavoring properties
4-HydroxybenzaldehydeAromatic aldehydeUsed primarily in organic synthesis
2-AcetylfuranFuran with an acetyl groupKnown for its flavoring and fragrance uses
BenzofuranFused benzene and furan ringDisplays different reactivity patterns

The uniqueness of [4-(2-Furyl)phenyl]methanol lies in its specific combination of furan and phenolic functionalities, which contributes to distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

Wikipedia

[4-(2-Furyl)phenyl]methanol

Dates

Modify: 2023-08-15

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